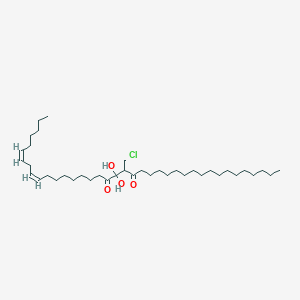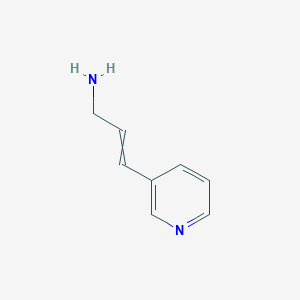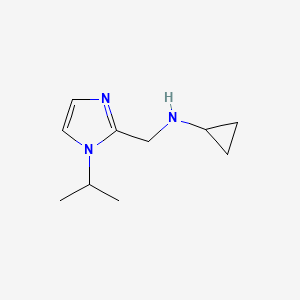
N-((1-isopropyl-1H-imidazol-2-yl)methyl)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-isopropyl-1H-imidazol-2-yl)methyl)cyclopropanamine is a compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-isopropyl-1H-imidazol-2-yl)methyl)cyclopropanamine typically involves the reaction of 1-isopropyl-1H-imidazole-2-carbaldehyde with cyclopropanamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-((1-isopropyl-1H-imidazol-2-yl)methyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.
Scientific Research Applications
N-((1-isopropyl-1H-imidazol-2-yl)methyl)cyclopropanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-((1-isopropyl-1H-imidazol-2-yl)methyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The cyclopropanamine group may also contribute to the compound’s overall activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-((1-methyl-1H-imidazol-2-yl)methyl)cyclopropanamine
- 1-(1-Isopropyl-1H-imidazol-2-yl)methanamine dihydrochloride
- N-((1-methyl-1H-imidazol-2-yl)methyl)cyclopropanamine dihydrochloride
Uniqueness
N-((1-isopropyl-1H-imidazol-2-yl)methyl)cyclopropanamine is unique due to the presence of the isopropyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Properties
Molecular Formula |
C10H17N3 |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
N-[(1-propan-2-ylimidazol-2-yl)methyl]cyclopropanamine |
InChI |
InChI=1S/C10H17N3/c1-8(2)13-6-5-11-10(13)7-12-9-3-4-9/h5-6,8-9,12H,3-4,7H2,1-2H3 |
InChI Key |
UTLPHHRMWOGFMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CN=C1CNC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


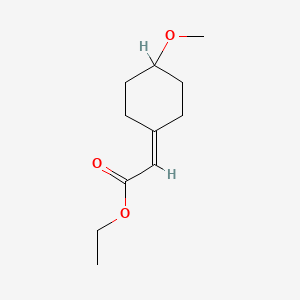
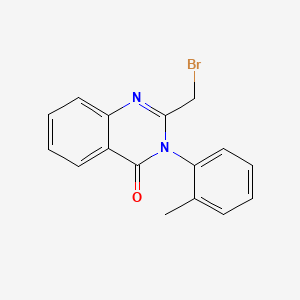
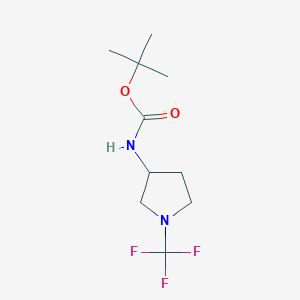
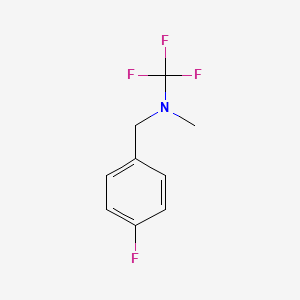
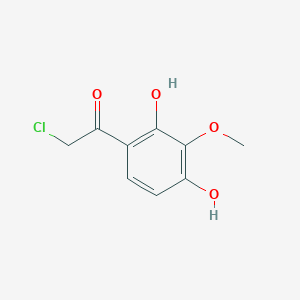
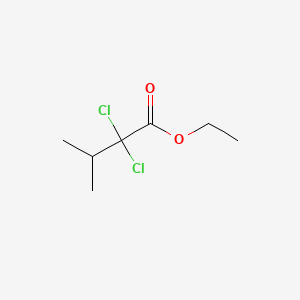
![1H-Pyrrolo[1,2-A]imidazol-2(3H)-one](/img/structure/B13952888.png)

![16-ethyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15(20),16,18,21-undecaene](/img/structure/B13952901.png)
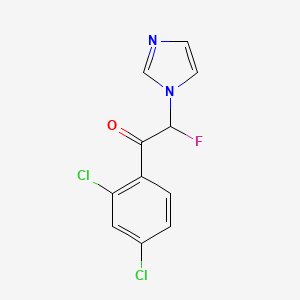
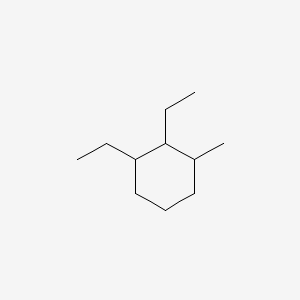
![4-({[(3-Butoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13952928.png)
